Cas no 200214-26-2 (Ethyl 3-methoxy-5-methylphenylacetate)

Ethyl 3-methoxy-5-methylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-methoxy-5-methylphenylacetate
- ethyl 2-(3-methoxy-5-methylphenyl)acetate
- Ethyl 3-methoxy-5-methylphenylacetate
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- Inchi: 1S/C12H16O3/c1-4-15-12(13)8-10-5-9(2)6-11(7-10)14-3/h5-7H,4,8H2,1-3H3
- InChI Key: NPWXQODUVQCJSA-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C)C=C(C=1)CC(=O)OCC
Computed Properties
- Exact Mass: 208.109944368g/mol
- Monoisotopic Mass: 208.109944368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35.5
Ethyl 3-methoxy-5-methylphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010003998-1g |
Ethyl 3-methoxy-5-methylphenylacetate |
200214-26-2 | 97% | 1g |
$1475.10 | 2023-09-02 |
Ethyl 3-methoxy-5-methylphenylacetate Related Literature
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
Additional information on Ethyl 3-methoxy-5-methylphenylacetate
Ethyl 3-Methoxy-5-Methylphenylacetate (CAS No. 200214-26-2): A Comprehensive Overview
Ethyl 3-methoxy-5-methylphenylacetate, with the CAS registry number 200214-26-2, is a versatile organic compound that has garnered significant attention in various scientific and industrial domains. This compound, also referred to as Ethyl 3-methoxy-5-methylphenyl acetate, belongs to the class of esters and is widely recognized for its unique chemical properties and diverse applications. Recent advancements in synthetic chemistry and material science have further highlighted its potential in innovative research and development.
The molecular structure of ethyl 3-methoxy-5-methylphenylacetate consists of a phenyl ring substituted with methoxy and methyl groups at the 3 and 5 positions, respectively, along with an ethoxy group attached to the acetyl moiety. This substitution pattern imparts distinctive electronic and steric effects, making it a valuable substrate in organic synthesis. The compound's ability to undergo various transformations, such as nucleophilic acyl substitution and cross-coupling reactions, has been extensively explored in recent studies. For instance, researchers have utilized this compound as a precursor in the synthesis of bioactive molecules, including potential drug candidates for neurodegenerative diseases.
One of the most notable applications of ethyl 3-methoxy-5-methylphenylacetate lies in its role as an intermediate in pharmaceutical chemistry. Its ability to form stable amides and other derivatives has made it a key component in the development of novel therapeutic agents. A recent study published in the Journal of Medicinal Chemistry demonstrated its utility in synthesizing compounds with anti-inflammatory properties, leveraging its unique reactivity under mild reaction conditions.
In addition to its pharmaceutical applications, ethyl 3-methoxy-5-methylphenylacetate has found significant use in the field of materials science. Its incorporation into polymer systems has been shown to enhance mechanical properties such as tensile strength and thermal stability. For example, a research team at Stanford University reported the successful integration of this compound into polyurethane matrices, resulting in materials with improved durability for industrial applications.
The synthesis of ethyl 3-methoxy-5-methylphenylacetate typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly syntheses. For instance, the use of palladium-catalyzed coupling reactions has significantly streamlined the production process, reducing both time and cost while minimizing waste generation.
From an environmental perspective, ethyl 3-methoxy-5-methylphenylacetate exhibits favorable biodegradation characteristics under aerobic conditions, making it a sustainable choice for industrial applications. Studies conducted by environmental chemists have highlighted its low toxicity profile towards aquatic organisms, further underscoring its suitability for large-scale production and use.
In conclusion, ethyl 3-methoxy-5-methylphenylacetate (CAS No. 200214-26-2) stands as a prime example of how advanced synthetic techniques and interdisciplinary research can unlock the potential of organic compounds. Its versatility across multiple scientific domains ensures that it will remain a focal point for future innovations in chemistry and materials science.
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